Mappicine

Topoisomerase I Cytotoxicity Mechanism of Action

Mappicine is a pentacyclic indolizino[1,2-b]quinolin-9-one alkaloid, structurally and biosynthetically related to the potent anticancer agent camptothecin. It was first isolated as a minor constituent from *Mappia foetida* Miers and its structure elucidated as 7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one by partial synthesis from camptothecin.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 54352-77-1
Cat. No. B7703413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMappicine
CAS54352-77-1
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O
InChIInChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3
InChIKeyWSXJPXFVULHYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mappicine (CAS 54352-77-1): A Camptothecin-Derived Indolizinoquinoline Alkaloid with a Distinct Pharmacological Profile


Mappicine is a pentacyclic indolizino[1,2-b]quinolin-9-one alkaloid, structurally and biosynthetically related to the potent anticancer agent camptothecin [1]. It was first isolated as a minor constituent from *Mappia foetida* Miers and its structure elucidated as 7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one by partial synthesis from camptothecin [2]. The defining structural feature that distinguishes mappicine and its oxidized congener mappicine ketone (nothapodytine B) from camptothecin is the absence of the α-hydroxylactone E-ring, a modification that fundamentally redirects the compound’s biological activity away from mammalian topoisomerase I poisoning and toward selective antiviral mechanisms [3].

Why Camptothecin and Its Clinical Derivatives Cannot Substitute for Mappicine in Antiviral Research Programs


Camptothecin and its FDA-approved analogs (topotecan, irinotecan) exert their anticancer activity through poisoning of mammalian DNA topoisomerase I, which stabilizes the TopI-DNA cleavable complex, induces DNA damage, and triggers apoptosis [1]. This mechanism inherently causes host-cell cytotoxicity and DNA replication arrest, rendering camptothecins unsuitable for antiviral applications despite their documented activity against certain viruses [2]. Mappicine and mappicine ketone, lacking the α-hydroxylactone E-ring, do not inhibit mammalian topoisomerase I, are non-cytotoxic to mammalian cells at antiviral concentrations, and retain potent activity against herpesviruses and retroviruses through alternative targets such as viral reverse transcriptase-associated RNase H [3]. This mechanistic divergence means that camptothecin-based compounds are not interchangeable with mappicine in antiviral screening cascades, selectivity profiling, or in vivo efficacy models aimed at viral indications.

Quantitative Differentiation Evidence for Mappicine Relative to Key Comparators


Mammalian Topoisomerase I Inhibition: Mappicine Ketone vs. Camptothecin

Camptothecin inhibits mammalian topoisomerase I, which causes host-cell DNA replication arrest and cytotoxicity, preventing its use as a selective antiviral agent. In contrast, mappicine ketone and related substituted indolizino[1,2-b]quinolinones that lack the α-hydroxylactone E-ring do not inhibit mammalian topoisomerase I and are non-cytotoxic to mammalian cells at concentrations that exhibit antiviral activity [1]. This mechanistic bifurcation is the foundational rationale for selecting mappicine-class compounds over camptothecin for antiviral development programs.

Topoisomerase I Cytotoxicity Mechanism of Action Camptothecin

Anti-HSV Activity of Mappicine Ketone Relative to Acyclovir, Including Acyclovir-Resistant Strains

Mappicine ketone (MPK) exhibits potent inhibitory activity against herpes simplex virus type 1 (HSV-1), type 2 (HSV-2), and human cytomegalovirus (HCMV) with potency comparable to the gold-standard antiherpetic agent acyclovir (ACV) [1]. Critically, MPK retains full activity against acyclovir-resistant HSV-1 and HSV-2 strains, and conversely, MPK-resistant mutant viruses remain fully sensitive to acyclovir [2]. This reciprocal resistance profile demonstrates that MPK operates through a viral target distinct from the thymidine kinase / DNA polymerase pathway targeted by nucleoside analogs, offering a non-cross-resistant antiviral option.

Herpes Simplex Virus Acyclovir Resistance Antiviral Activity Mappicine Ketone

HIV-1 Reverse Transcriptase-Associated RNase H Inhibition by Mappicine Analogs

Screening of focused mappicine analog libraries identified multiple compounds that inhibit the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) [1]. Certain mappicine analogs exhibited inhibition of the isolated RNase H domain with an IC50 value of 0.43 μM [2]. The patent disclosure states that certain mappicine analogs inhibit HIV-1 RT-associated RNase H 'with a potency comparable to or better than the best currently known inhibitors' [3]. This target selectivity is unique: virtually all clinically approved HIV-1 RT inhibitors target the polymerase activity (RDDP/DDDP), and no RNase H inhibitors are in clinical use, making mappicine analogs first-in-class tool compounds for probing this unexploited antiviral target [3].

HIV-1 Reverse Transcriptase RNase H Antiretroviral

Enantioselective Synthesis and Absolute Stereochemistry of (S)- and (R)-Mappicine

The natural enantiomer of mappicine was established as (S)-mappicine through chemoenzymatic synthesis. Baker's yeast reduction of mappicine ketone yields (S)-mappicine in high optical purity, while Amano PS lipase-catalyzed hydrolysis of racemic mappicine acetate affords (R)-mappicine [1]. This stereochemical access is critical because biological activity, particularly enzyme inhibition, is intrinsically stereospecific; the (R)-enantiomer may exhibit different potency, selectivity, or pharmacokinetics compared to the natural (S)-form [2]. In contrast, many camptothecin analogs and simplified quinoline derivatives are achiral at the corresponding position, lacking this dimension of stereochemical optimization.

Enantioselective Synthesis Optical Purity Stereochemistry Natural Product

Combinatorial Library Synthesis of Mappicine and Mappicine Ketone Analogues for SAR Exploration

A general and flexible solution-phase synthetic route based on cascade radical annulation enabled the preparation of a 64-member library of mappicine analogues and a 48-member library of mappicine ketone analogues in a semiautomated fashion [1]. This library approach contrasts sharply with the linear, low-throughput semisynthesis typically required for camptothecin derivatives, where modifications are largely confined to the A- and B-ring positions. The mappicine scaffold permits diversification at multiple positions (R1–R7 substituents on the indolizinoquinoline core) as defined in the Curran patent [2], providing a structurally rich chemical space for systematic SAR exploration.

Combinatorial Chemistry Library Synthesis Structure-Activity Relationship Mappicine Analogues

Structural Verification: Mappicine Identity Confirmed by Partial Synthesis from Camptothecin

The structure of mappicine was originally established by Govindachari et al. through spectroscopic analysis and rigorously confirmed by partial synthesis from camptothecin [1]. This two-step chemical conversion (camptothecin → mappicine ketone via NaN₃/DMF; mappicine ketone → mappicine via NaBH₄ reduction) provides an unambiguous chemical proof of structure and a reliable analytical reference standard [2]. The availability of this well-characterized synthetic route ensures that authentic mappicine can be distinguished from structurally similar but pharmacologically distinct congeners such as 9-methoxycamptothecin, mappicine ketone, or foetidin I, which co-occur in the natural source [3].

Structural Elucidation Partial Synthesis Natural Product Chemistry Quality Control

High-Value Application Scenarios for Mappicine (CAS 54352-77-1) in Academic and Industrial Research


Antiviral Drug Discovery Targeting Herpesviruses, Including Acyclovir-Resistant Strains

Mappicine ketone serves as a validated lead compound for anti-herpesvirus drug discovery, demonstrating potent activity against HSV-1, HSV-2, and HCMV with a mechanism distinct from nucleoside analogs such as acyclovir [1]. Its retained activity against acyclovir-resistant clinical isolates and the reciprocal sensitivity of MPK-resistant mutants to acyclovir confirms a non-cross-resistant target profile, making mappicine and its ketone congener ideal starting points for developing next-generation anti-herpes therapeutics addressing the growing clinical problem of drug-resistant herpesvirus infections [2].

First-in-Class HIV-1 RNase H Inhibitor Development

Mappicine analogs are among the very few chemotypes reported to inhibit the RNase H activity of HIV-1 reverse transcriptase, a high-priority but clinically unexploited antiretroviral target [1]. With an IC50 of 0.43 μM against the isolated RNase H domain, these compounds provide validated tool compounds for target validation studies, structural biology (co-crystallization with RT), and fragment-based drug design campaigns aimed at developing the first RNase H-targeting antiretroviral drugs, which would address resistance to current polymerase-targeting RT inhibitors [2].

Combinatorial Library Synthesis and High-Throughput SAR Exploration

The demonstrated synthesis of 64-member mappicine analogue and 48-member mappicine ketone analogue libraries via cascade radical annulation provides a robust platform for systematic structure-activity relationship (SAR) studies [1]. The scaffold supports diversification at multiple substitution positions (R1–R7), enabling parallel optimization of antiviral potency, selectivity, and drug-like properties. Procurement of the core mappicine scaffold is the entry point for any medicinal chemistry program seeking to build and screen focused libraries against viral or other disease-relevant targets [2].

Stereochemical Probe Development Using Enantiomerically Pure (S)- and (R)-Mappicine

The chemoenzymatic resolution providing both (S)- and (R)-mappicine in high optical purity enables critical stereochemical structure-activity relationship studies [1]. Differential activity between enantiomers can reveal stereospecific target engagement, inform binding mode hypotheses, and guide the design of more potent and selective analogs. This capability is particularly valuable for targets such as HIV-1 RT RNase H and herpesvirus proteins, where chiral recognition is a key determinant of inhibitor potency [2].

Quote Request

Request a Quote for Mappicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.